(2E)-3-[(3-CARBAMOYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for CHEMBL2179988 are not explicitly detailed in the available literature. general methods for synthesizing bioactive molecules often involve multi-step organic synthesis, including the use of protecting groups, coupling reactions, and purification techniques. Industrial production methods typically scale up these laboratory procedures, optimizing for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
CHEMBL2179988 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and conditions such as reflux or room temperature. The major products formed from these reactions depend on the specific functional groups present in CHEMBL2179988 and the reagents used .
Scientific Research Applications
CHEMBL2179988 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study chemical reactions and mechanisms.
Biology: It serves as a probe to investigate biological pathways and interactions.
Medicine: It is explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of CHEMBL2179988 involves its interaction with specific molecular targets and pathways. It is known to inhibit poly(ADP-ribose) polymerases (PARPs), which are enzymes involved in DNA repair. By inhibiting these enzymes, CHEMBL2179988 can affect cellular processes such as DNA repair, apoptosis, and gene expression .
Comparison with Similar Compounds
CHEMBL2179988 can be compared with other PARP inhibitors, such as olaparib and rucaparib. While these compounds share a similar mechanism of action, CHEMBL2179988 may have unique properties in terms of potency, selectivity, and pharmacokinetics. Other similar compounds include veliparib and niraparib, which also target PARPs but may differ in their chemical structure and biological effects .
Properties
Molecular Formula |
C11H10N2O4 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
(E)-4-(3-carbamoylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10N2O4/c12-11(17)7-2-1-3-8(6-7)13-9(14)4-5-10(15)16/h1-6H,(H2,12,17)(H,13,14)(H,15,16)/b5-4+ |
InChI Key |
GNFSYBNDPOBXLJ-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=C/C(=O)O)C(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(=O)N |
Origin of Product |
United States |
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